Adenosine, 5'-deoxy-5'-(methylsulfinyl)-, (R)-
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Overview
Description
Chemical Reactions Analysis
Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group under specific conditions.
Reduction: The compound can be reduced to its corresponding sulfide form.
Substitution: The methylsulfinyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in relation to its metabolic pathways and interactions with enzymes.
Industry: It may have applications in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- involves its interaction with specific enzymes and metabolic pathways. One key enzyme is 5’-deoxy-5’-methylthioadenosine phosphorylase, which catalyzes the cleavage of the compound, leading to the production of adenine and other metabolites . This process is crucial in the regulation of polyamine metabolism and other cellular functions.
Comparison with Similar Compounds
Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- can be compared with other similar compounds such as:
5’-Deoxy-5’-(methylthio)adenosine: This compound has a methylthio group instead of a methylsulfinyl group, leading to different chemical properties and reactivity.
5’-Deoxy-5’-(methylsulfonyl)adenosine: This compound has a methylsulfonyl group, which is a more oxidized form compared to the methylsulfinyl group
The uniqueness of Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- lies in its specific structural configuration and the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
897-42-7 |
---|---|
Molecular Formula |
C11H15N5O4S |
Molecular Weight |
313.34 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[[(R)-methylsulfinyl]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4S/c1-21(19)2-5-7(17)8(18)11(20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-,21-/m1/s1 |
InChI Key |
WXOJULRVRHWMGT-IHGXFKGSSA-N |
Isomeric SMILES |
C[S@@](=O)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CS(=O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
melting_point |
185 - 187 °C |
physical_description |
Solid |
Origin of Product |
United States |
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